(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

Enzymology Chiral Substrate Selectivity Epoxide Hydrolase Assay

(4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, also known as NEPC or S-NEPC, is a chiral, synthetic epoxide carbonate specifically developed as a colorimetric substrate for measuring the activity of soluble and cytosolic epoxide hydrolases (sEH, EC 3.3.2.10). It is characterized by a trans-epoxide ring linked via a carbonate bridge to a 4-nitrophenol chromophore, which releases a yellow product (4-nitrophenolate) upon enzymatic hydrolysis, detectable at 405 nm.

Molecular Formula C16H13NO6
Molecular Weight 315.28 g/mol
CAS No. 147349-28-8
Cat. No. B140152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate
CAS147349-28-8
Synonyms4-nitrophenyl-2S,3S-epoxy-3 phenylpropyl carbonate
Molecular FormulaC16H13NO6
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2
InChIKeyNIEXHSMFFPOGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (CAS 147349-28-8): A Defined Chiral Epoxide Carbonate Colorimetric Substrate for Epoxide Hydrolase Activity Measurement


(4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, also known as NEPC or S-NEPC, is a chiral, synthetic epoxide carbonate specifically developed as a colorimetric substrate for measuring the activity of soluble and cytosolic epoxide hydrolases (sEH, EC 3.3.2.10) [1]. It is characterized by a trans-epoxide ring linked via a carbonate bridge to a 4-nitrophenol chromophore, which releases a yellow product (4-nitrophenolate) upon enzymatic hydrolysis, detectable at 405 nm . The (2S,3S)-enantiomer is the most commonly utilized form in biochemical assays due to its superior kinetic profile with mammalian epoxide hydrolases [2].

Why Generic Substitution of (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (CAS 147349-28-8) Fails: Enantiomeric Purity, Kinetic Profile, and Detection Modality Define Assay Utility


In-class epoxide hydrolase substrates cannot be simply interchanged due to fundamental differences in three critical parameters: (1) Enantiomeric specificity — the (2S,3S)-enantiomer of NEPC exhibits a 2.1-fold lower Km (33 μM vs. 68 μM) and distinct Vmax (16 vs. 27 μmol/min/mg) compared to its (2R,3R)-counterpart with cytosolic epoxide hydrolase [1]. (2) Detection modality — colorimetric NEPC lacks the sensitivity required to differentiate highly potent sEH inhibitors (IC50 < 10 nM), a limitation explicitly addressed by fluorescent α-cyanocarbonate substrates that yield quantifiable ranking of inhibitor potency [2]. (3) Hydrolytic stability — NEPC exhibits 3-4 fold lower aqueous stability at pH 7.0 compared to structurally related fluorescent carbonate substrates, directly impacting background signal and assay dynamic range [2]. These quantifiable differences mandate selection of the precise stereoisomer and substrate chemistry aligned with the assay's sensitivity requirements and enzyme system.

Quantitative Differentiation Guide for (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (CAS 147349-28-8) vs. Closest Analogs


Enantiomer-Dependent Kinetic Parameters: (2S,3S)-NEPC vs. (2R,3R)-NEPC with Cytosolic Epoxide Hydrolase

The (2S,3S)-enantiomer of 4-nitrophenyl trans-2,3-epoxy-3-phenylpropyl carbonate demonstrates significantly superior enzyme affinity compared to the (2R,3R)-enantiomer when assayed with cytosolic epoxide hydrolase. Specifically, the (2S,3S)-enantiomer exhibits a Km of 33 μM, whereas the (2R,3R)-enantiomer shows a Km of 68 μM, representing a 2.1-fold difference in apparent binding affinity [1]. This stereochemical preference underscores the critical importance of enantiomeric purity for reproducible enzyme kinetics.

Enzymology Chiral Substrate Selectivity Epoxide Hydrolase Assay

Aqueous Solubility Limitation: NEPC vs. Fluorescent Cyano(6-methoxy-naphthalen-2-yl)methyl Carbonate Substrate (Compound 7)

While NEPC offers a well-established colorimetric readout, its solubility profile differs markedly from next-generation fluorescent substrates. The limit of solubility for the fluorescent cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (Compound 7) was determined to be between 15 and 20 μM in aqueous buffer, which is at least two-fold lower than the solubility of NEPC under comparable conditions [1]. This higher solubility of NEPC allows for the use of higher substrate concentrations, which can be advantageous when maximal reaction velocity (Vmax) is the primary experimental objective.

Substrate Solubility Assay Development High-Throughput Screening

Hydrolytic Stability: NEPC vs. Fluorescent Cyano(6-methoxy-naphthalen-2-yl)methyl Carbonate Substrate (Compound 7)

The hydrolytic stability of a substrate directly impacts background signal and assay dynamic range. At pH 7.0, the fluorescent cyano(6-methoxy-naphthalen-2-yl)methyl carbonate (Compound 7) is approximately three- to four-fold more stable in aqueous solution than NEPC when compared at equal concentrations [1]. This increased stability of Compound 7 translates to a lower overall background signal in fluorescence-based assays, which is a key factor in achieving the sensitivity needed to discriminate among highly potent inhibitors. NEPC's comparatively higher background hydrolysis must be accounted for in colorimetric assay design.

Substrate Stability Background Signal Assay Optimization

Inhibitor Discrimination Capability: NEPC Colorimetric Assay vs. Fluorescent Cyano(6-methoxy-naphthalen-2-yl)methyl Carbonate Assay

The NEPC-based spectrophotometric assay is widely used for screening sEH inhibitors, but it fails to differentiate the most potent compounds (i.e., those with IC50 values below approximately 10 nM) [1]. In a direct comparison, the fluorescent assay using cyano(6-methoxy-naphthalen-2-yl)methyl carbonate (Compound 7) was able to rank a series of known sEH inhibitors based on their IC50 values, whereas the NEPC assay could not distinguish their relative potencies [1]. The inhibitor ranking obtained with the fluorescent assay was generally consistent with that from the more labor-intensive radioactive tDPPO assay [1].

Inhibitor Potency Ranking Assay Sensitivity sEH Inhibitor Screening

Optimized Application Scenarios for (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (CAS 147349-28-8) Based on Quantitative Differentiation Evidence


Primary High-Throughput Screening of sEH Inhibitors in Microplate Format

NEPC is optimally deployed in 96-well or 384-well microplate assays for the initial high-throughput screening of compound libraries against soluble epoxide hydrolase (sEH). Its robust colorimetric readout at 405 nm is compatible with standard microplate readers and does not require specialized fluorescence detection equipment [1]. While it lacks the sensitivity to resolve sub-10 nM inhibitors [2], it provides a cost-effective and rapid method to identify moderate to weak inhibitors (IC50 > 50 nM) that can then be prioritized for secondary screening using more sensitive fluorescent or radioactive assays.

Enzymology Studies Requiring Enantiomer-Specific Kinetic Characterization

The availability of enantiomerically pure (2S,3S)-NEPC is critical for researchers investigating the stereochemical preference of epoxide hydrolases. Direct comparative kinetic data show that the (2S,3S)-enantiomer has a 2.1-fold lower Km (33 μM) than the (2R,3R)-enantiomer (68 μM) with cytosolic epoxide hydrolase [3]. This quantifiable difference enables precise structure-activity relationship (SAR) studies and the development of enantioselective inhibitors. Procuring the defined (2S,3S)-isomer ensures experimental reproducibility and accurate kinetic parameter determination.

Colorimetric Activity Assays for Epoxide Hydrolases from Diverse Species

NEPC has been validated as a substrate not only for mammalian sEH but also for glutathione S-transferase, microsomal epoxide hydrolase, and porcine liver carboxylesterase [1]. This multi-enzyme substrate profile makes it a versatile tool for comparative enzymology and for laboratories studying epoxide metabolism across different biological systems. The straightforward colorimetric detection allows for easy adaptation across various enzyme sources and buffer conditions.

Kinetic Studies Requiring High Substrate Concentrations to Approach Vmax

For studies aiming to determine maximum reaction velocity (Vmax) and turnover number (kcat) of epoxide hydrolases, NEPC's superior aqueous solubility compared to fluorescent cyano(6-methoxy-naphthalen-2-yl)methyl carbonate analogs (at least 2-fold higher) [2] is a decisive advantage. This higher solubility allows the user to achieve substrate concentrations that saturate the enzyme, enabling accurate Michaelis-Menten kinetic analysis under conditions where solubility-limited fluorescent substrates would plateau prematurely.

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